molecular formula C7H8N2O5S B8719002 3-Amino-6-nitrotoluene-4-sulphonic acid CAS No. 41521-55-5

3-Amino-6-nitrotoluene-4-sulphonic acid

Cat. No. B8719002
CAS RN: 41521-55-5
M. Wt: 232.22 g/mol
InChI Key: FGHYCAHVTIVKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-nitrotoluene-4-sulphonic acid is a useful research compound. Its molecular formula is C7H8N2O5S and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-6-nitrotoluene-4-sulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-nitrotoluene-4-sulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41521-55-5

Product Name

3-Amino-6-nitrotoluene-4-sulphonic acid

Molecular Formula

C7H8N2O5S

Molecular Weight

232.22 g/mol

IUPAC Name

2-amino-4-methyl-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H8N2O5S/c1-4-2-5(8)7(15(12,13)14)3-6(4)9(10)11/h2-3H,8H2,1H3,(H,12,13,14)

InChI Key

FGHYCAHVTIVKDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 mol of 1-amino-3-methyl-4-nitrobenzene, 1,000 ml of one of the solvents indicated below, 198 g of sulphamic acid and the % by volume of catalyst indicated below are reacted analogously to Example 2. The yields of 1-amino-3-methyl-4-nitrobenzene-6-sulphonic acid obtained, and the reaction temperatures are indicated in the table which follows:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

18.3 g of 1-amino-3-methyl-4-nitrobenzene, 120 ml of chlorobenzene, 24 g of sulphamic acid and 12 ml of 1-methylpyrrolid-2-one are warmed to 120°C whilst stirring. The reaction mixture is stirred for 8 hours at this temperature. After cooling, the reaction mixture is filtered and the residue is washed with trichloroethylene and recrystallised from 200 ml of water. The crystals which have precipitated are filtered off, suspended in 100 ml of trichloroethylene, stirred for one hour at 75°C, separated from the organic solvent by filtration and dried at 80°C. 25 g (84% of theory) of yellow crystals, which according to thin layer chromatography are a single substance, of 1-amino-3-methyl-4-nitro-benzene-6 -sulphonic acid in the form of its ammonium salt [melting point 290° C (decomposition)]are obtained.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

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